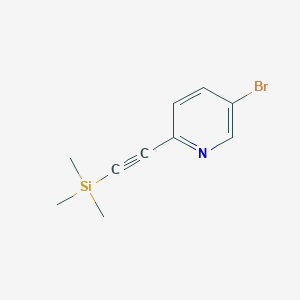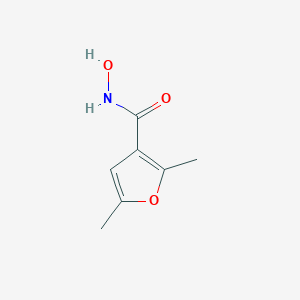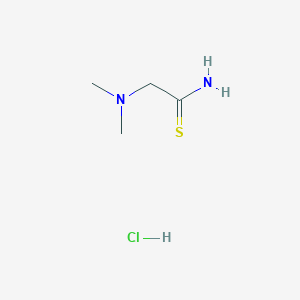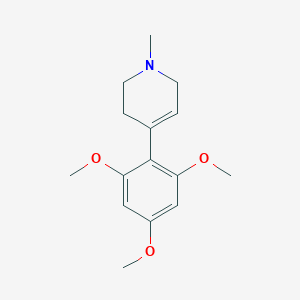![molecular formula C8H13NO2 B039744 (3R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde CAS No. 116721-85-8](/img/structure/B39744.png)
(3R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde is a chemical compound with potential applications in scientific research. It belongs to the class of isoxazolopyridines, which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of ((3R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde involves the inhibition of VGLUT1. This transporter is responsible for the uptake of glutamate into synaptic vesicles in the presynaptic terminal of glutamatergic neurons. By inhibiting VGLUT1, (this compound)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde decreases the amount of glutamate released into the synaptic cleft, leading to a decrease in synaptic transmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (this compound)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde are primarily related to its inhibition of VGLUT1. This inhibition has been shown to have therapeutic potential in the treatment of various neurological disorders, such as epilepsy, neuropathic pain, and depression. In addition, (this compound)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde has been found to exhibit good pharmacokinetic properties, including good oral bioavailability, brain penetration, and metabolic stability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of ((3R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde for lab experiments include its potent and selective inhibition of VGLUT1, which makes it a valuable tool for studying the role of glutamate in synaptic transmission and neurological disorders. In addition, its good pharmacokinetic properties make it suitable for in vivo studies. The limitations of (this compound)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde include its relatively complex synthesis method and its limited availability.
Direcciones Futuras
There are several future directions for the research and development of ((3R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde. One direction is the optimization of its pharmacokinetic properties, such as improving its brain penetration and metabolic stability. Another direction is the development of more efficient and scalable synthesis methods. Additionally, further studies are needed to explore the potential therapeutic applications of (this compound)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde in neurological disorders, such as epilepsy, neuropathic pain, and depression. Finally, the development of more potent and selective inhibitors of VGLUT1 based on the structure of (this compound)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde could lead to the discovery of new drugs for the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of ((3R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde involves the reaction of 2,3-dihydro-1H-pyrrolo[3,4-b]pyridin-5-amine with ethyl glyoxylate in the presence of a Lewis acid catalyst. The reaction proceeds through a cascade of reactions, including an intramolecular Michael addition, an intramolecular cyclization, and an intramolecular nucleophilic addition. The final product is obtained in moderate to good yields and high enantiomeric purity.
Aplicaciones Científicas De Investigación
((3R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde has potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit potent and selective inhibition of the vesicular glutamate transporter 1 (VGLUT1), which is responsible for the uptake of glutamate into synaptic vesicles in the presynaptic terminal of glutamatergic neurons. This inhibition leads to a decrease in glutamate release and synaptic transmission, which has been shown to have therapeutic potential in the treatment of various neurological disorders, such as epilepsy, neuropathic pain, and depression.
Propiedades
| 116721-85-8 | |
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
(3R,3aR)-3,3a,4,5,6,7-hexahydro-2H-[1,2]oxazolo[2,3-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H13NO2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h5,7-8H,1-4,6H2/t7-,8+/m0/s1 |
Clave InChI |
BJRBAPNASVLWNP-JGVFFNPUSA-N |
SMILES isomérico |
C1CCN2[C@H](C1)[C@H](CO2)C=O |
SMILES |
C1CCN2C(C1)C(CO2)C=O |
SMILES canónico |
C1CCN2C(C1)C(CO2)C=O |
Sinónimos |
2H-Isoxazolo[2,3-a]pyridine-3-carboxaldehyde, hexahydro-, cis- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


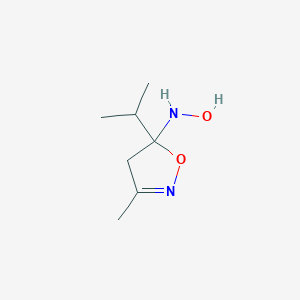

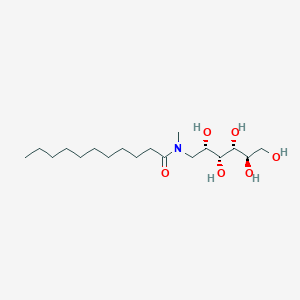
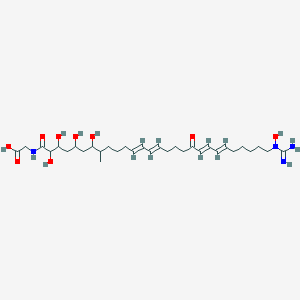



![(2R,3R)-2,3-Dihydroxybutanedioic acid;5-hydroxy-2-[4-methoxy-3-[2-oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]phenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B39687.png)
